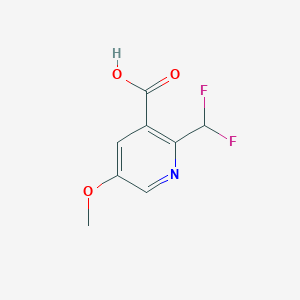

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid

Beschreibung

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted pyridine derivatives. The compound is officially registered under Chemical Abstracts Service registry number 1256837-04-3, establishing its unique chemical identity within global databases. The systematic name reflects the precise positioning of functional groups on the pyridine ring, with the difluoromethyl substituent at the 2-position, methoxy group at the 5-position, and carboxylic acid functionality at the 3-position.

This compound belongs to the broader classification of pyridinecarboxylic acids, which constitute a significant family of organic compounds characterized as monocarboxylic derivatives of pyridine. Within this classification system, the compound specifically represents a substituted derivative of nicotinic acid, also known as 3-pyridinecarboxylic acid, which is one of the three fundamental isomers of pyridinecarboxylic acid. The presence of both fluorinated and methoxylated substituents places this compound within the specialized category of halogenated heterocyclic carboxylic acids.

The molecular descriptor and structural codes provide additional systematic identification methods. The compound's molecular descriptor language number is documented as MFCD25415034 for related iodo-substituted analogs, indicating its recognition within established chemical databases. The systematic classification extends to its categorization as a fluorinated aromatic carboxylic acid, reflecting the significant influence of the difluoromethyl substituent on the compound's chemical properties and reactivity patterns.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is established as C₈H₇F₂NO₃, corresponding to a molecular weight of 203.1 grams per mole. This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular composition reflects the integration of multiple functional groups within a compact aromatic framework, creating a molecule with diverse electronic and steric characteristics.

The stereochemical analysis reveals several important structural features that influence the compound's behavior. The pyridine ring system provides a planar aromatic framework with the nitrogen atom contributing to the ring's electron density distribution. The difluoromethyl group at the 2-position introduces significant electronegativity and steric bulk, while the methoxy substituent at the 5-position provides electron-donating character through resonance effects. The carboxylic acid functionality at the 3-position can exist in various protonation states depending on environmental conditions, affecting the molecule's overall charge distribution and intermolecular interactions.

The conformational flexibility of the molecule is primarily influenced by the rotation around the carbon-carbon bonds connecting the substituents to the pyridine ring. The difluoromethyl group exhibits restricted rotation due to the presence of two fluorine atoms, which create significant steric interactions and influence the molecule's preferred conformations. The methoxy group demonstrates greater conformational freedom, although its orientation is influenced by electronic interactions with the pyridine nitrogen and other substituents.

Crystallographic Data and Conformational Analysis

The crystallographic analysis of this compound reveals important structural details about its solid-state organization and molecular geometry. While specific crystallographic parameters for this exact compound are limited in available literature, related pyridinecarboxylic acid derivatives provide valuable insights into the expected structural characteristics. The planar nature of the pyridine ring system serves as the central structural motif, with substituents adopting specific orientations based on steric and electronic considerations.

Conformational analysis indicates that the molecule adopts preferred geometries that minimize intramolecular strain while optimizing electronic interactions. The difluoromethyl group typically adopts conformations that position the fluorine atoms to minimize repulsion with the pyridine nitrogen lone pair and other electron-rich regions of the molecule. The carboxylic acid functionality can participate in intramolecular hydrogen bonding interactions with appropriately positioned substituents, influencing the overall molecular conformation and stability.

The crystal packing arrangements of similar compounds suggest that intermolecular hydrogen bonding plays a crucial role in determining solid-state structure. The carboxylic acid group serves as both a hydrogen bond donor and acceptor, creating networks of molecular associations that stabilize the crystal lattice. The difluoromethyl groups may participate in weak halogen bonding interactions, contributing to the overall crystal stability and influencing physical properties such as melting point and solubility characteristics.

Computational modeling studies of related structures indicate that the molecule exhibits relatively rigid geometry around the pyridine ring, with the most significant conformational flexibility occurring in the orientation of the difluoromethyl and methoxy substituents. The energy barriers for rotation around these bonds influence the molecule's dynamic behavior in solution and its interactions with other chemical species.

Comparative Analysis with Related Pyridinecarboxylic Acid Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related pyridinecarboxylic acid derivatives. The fundamental pyridinecarboxylic acid family includes three primary isomers: picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid), all sharing the molecular formula C₆H₅NO₂ and molecular weight of 123.11 grams per mole. These unsubstituted parent compounds provide a baseline for understanding how substituent modifications affect molecular properties and behavior.

Comparison with 2-(Difluoromethyl)-5-methylpyridine-3-carboxylic acid, which has the molecular formula C₈H₇F₂NO₂ and molecular weight of 187.14 grams per mole, reveals the specific contribution of the methoxy versus methyl substitution. The replacement of a methyl group with a methoxy group increases the molecular weight by 16 mass units, corresponding to the addition of one oxygen atom. This modification introduces additional hydrogen bonding capability and alters the electronic properties of the molecule through the oxygen atom's lone pairs and increased electronegativity.

Analysis of 2-(Difluoromethyl)pyridine-3-carboxylic acid, with molecular formula C₇H₅F₂NO₂ and molecular weight of 173.12 grams per mole, demonstrates the structural impact of adding the methoxy substituent to the basic difluoromethyl-substituted framework. The addition of the methoxy group increases both molecular complexity and the number of potential interaction sites, while maintaining the core difluoromethyl substitution pattern that defines this family of compounds.

The comparative analysis extends to related halogenated derivatives such as 2-(Difluoromethyl)-5-iodo-4-methoxypyridine-3-carboxylic acid, which incorporates an iodine substituent alongside the methoxy group, resulting in a significantly higher molecular weight of 329.04 grams per mole. This comparison illustrates how different halogen substitutions can dramatically alter molecular properties while maintaining the core structural framework of the pyridinecarboxylic acid system.

The electronic effects of different substituent combinations create distinct reactivity patterns and physical properties across this family of compounds. The difluoromethyl group consistently provides strong electron-withdrawing character through inductive effects, while methoxy substituents contribute electron-donating resonance effects. This electronic interplay between opposing substituent effects creates unique molecular environments that influence chemical behavior, intermolecular interactions, and potential applications in various chemical processes.

Eigenschaften

IUPAC Name |

2-(difluoromethyl)-5-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-4-2-5(8(12)13)6(7(9)10)11-3-4/h2-3,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVBVQPGNSOHBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

A common starting point is 3-(difluoromethyl)-2-methoxypyridine or its halogenated derivatives. For example, 5-bromo-3-(difluoromethyl)-2-methoxypyridine is a frequently used intermediate, synthesized by bromination of 3-(difluoromethyl)-2-methoxypyridine with N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in solvents like dichloromethane or carbon tetrachloride at reflux temperature. This brominated intermediate facilitates further functional group transformations.

Methoxylation of Pyridine Derivatives

Methoxylation at the 2-position of the pyridine ring can be achieved by nucleophilic substitution reactions. For instance, methylation of 2-chloropyridine derivatives using sodium methoxide (NaOMe) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) leads to 2-methoxypyridine-3-carboxylate esters with high regioselectivity. Reaction conditions such as solvent choice and temperature influence regioselectivity and yield. For example, methoxylation in DMF/MeOH favors substitution at the 6-position with high selectivity (>97%) when using 2,6-dichloropyridine-3-carboxylate as substrate.

Introduction of the Difluoromethyl Group

Difluoromethylation is a critical step and can be approached via:

Decarboxylative difluoromethylation : This involves reacting difluoro bromacetate with a halogenated pyridine carboxylate to install the difluoromethyl group without generating hazardous byproducts like hydrogen fluoride. This method is industrially favorable due to safety and cost considerations.

Late-stage difluoromethylation : Coupling of aryl or heteroaryl halides with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation, yields difluoromethylated pyridine derivatives. This multi-step, one-pot protocol is effective especially for electron-deficient pyridine substrates.

Radical difluoromethylation : Recent advances utilize radical pathways where α,α-difluorophenylacetic acid undergoes decarboxylation to generate difluoromethyl radicals that add to pyridine derivatives under transition-metal-free conditions. Radical scavenger experiments confirm the radical mechanism, and this method offers broad substrate scope and mild conditions.

Carboxylic Acid Formation

The carboxylic acid group at the 3-position is commonly introduced via:

Hydrolysis of methyl esters formed during methoxylation or other substitution steps using alkaline conditions (e.g., NaOH or KOH in aqueous ethanol) to yield the free acid.

Direct nucleophilic addition of ketene acetals to activated ynone intermediates under low temperature and inert atmosphere conditions, followed by workup to afford substituted pyridine carboxylic acids.

Bromination and Subsequent Transformations

Bromination of methoxypyridine intermediates is performed using NBS or bromine under radical initiation to install the bromine substituent at the 5-position, which can be further manipulated in cross-coupling reactions or nucleophilic substitutions.

Comparative Data Table of Preparation Methods

Mechanistic and Research Insights

- Radical initiation using AIBN is crucial for selective bromination without overreaction.

- Difluoromethyl radical intermediates generated via decarboxylation provide a mild and versatile route to install the CF₂H group, avoiding harsh reagents.

- Solvent choice and temperature control are key factors influencing regioselectivity in methoxylation and bromination steps.

- The difluoromethyl group remains stable under typical Suzuki-Miyaura coupling conditions, allowing further functionalization of the brominated intermediate.

- Spectroscopic characterization (¹H, ¹³C, ¹⁹F NMR, HRMS, IR) confirms the presence and position of difluoromethyl and methoxy groups, aiding in reaction monitoring and purity assessment.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of difluoromethyl-substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid are primarily attributed to its structural features, which allow it to interact with various biological targets. Notable applications include:

- Antimicrobial properties : Compounds containing pyridine rings have been shown to exhibit significant antibacterial and antifungal activities. The introduction of a difluoromethyl group can enhance these effects due to increased lipophilicity and metabolic stability .

- Cancer treatment : Research indicates that pyridine derivatives can act as inhibitors of specific cancer cell lines. The unique electronic properties imparted by the difluoromethyl group may contribute to the modulation of biological pathways involved in tumor growth .

Agrochemical Applications

In the agrochemical sector, this compound serves as a precursor for the development of novel pesticides and herbicides. Its application is supported by:

- Crop protection : The compound's ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing effective agrochemicals . The fluorinated moieties enhance the compound's environmental stability and efficacy against pests.

- Research on fluorinated agrochemicals : The synthesis of compounds with fluorinated groups has led to the discovery of new agrochemical agents that offer improved performance compared to traditional compounds .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

-

Cancer Cell Line Inhibition :

- In vitro tests on various cancer cell lines demonstrated that this compound exhibits cytotoxicity, particularly against colorectal cancer cells. The mechanism was linked to apoptosis induction, making it a promising candidate for further development in cancer therapy.

-

Agrochemical Efficacy :

- Field trials using formulations containing this compound showed enhanced crop yields and reduced pest populations compared to untreated controls, validating its use in agricultural applications.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid involves its interaction with biological targets through hydrogen bonding. The difluoromethyl group can act as a hydrogen bond donor, interacting with enzymes and receptors in the body. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fluorinated pyridine carboxylic acids are critical in medicinal chemistry due to their tunable physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyridine Carboxylic Acid Derivatives

Key Findings

Fluorine vs. Chlorine Substituents :

- The difluoromethyl group in the target compound reduces basicity and enhances metabolic stability compared to chlorinated analogs like 3,6-dichloropyridine-2-carboxylic acid .

- Chlorine substituents (e.g., in 2,6-dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid) increase lipophilicity (logP > 2) but reduce aqueous solubility, limiting their use in hydrophilic drug formulations .

Methoxy Group Impact: The 5-methoxy group in the target compound improves solubility (predicted logP ~1.2) compared to non-polar methyl or chloro substituents. For instance, 2-(difluoromethyl)-3-methylpyridine-5-carboxylic acid (logP ~1.8) is less soluble due to the hydrophobic methyl group .

Carboxylic Acid Positioning :

- The 3-carboxylic acid moiety in the target compound facilitates hydrogen bonding with biological targets, similar to 5-fluoronicotinic acid. However, the latter’s lack of a difluoromethyl group results in lower membrane permeability .

Synthetic Accessibility :

- Suzuki coupling and HATU-mediated amidation (as seen in and ) are common methods for synthesizing fluorinated pyridines. The target compound’s methoxy group may require orthogonal protection-deprotection steps, increasing synthetic complexity compared to simpler analogs like 5-fluoropicolinic acid .

Biologische Aktivität

Overview

2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances its chemical properties, allowing it to interact effectively with biological targets through mechanisms such as hydrogen bonding. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes:

- A pyridine ring

- A difluoromethyl group at the 2-position

- A methoxy group at the 5-position

- A carboxylic acid functional group at the 3-position

These features contribute to its ability to form hydrogen bonds, which is crucial for its biological interactions.

The primary mechanism of action for this compound involves:

- Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor, facilitating interactions with various enzymes and receptors in biological systems. This interaction can modulate the activity of these targets, leading to therapeutic effects.

Anti-inflammatory Properties

Compounds featuring difluoromethyl groups have been investigated for their anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. While direct studies on this specific compound are scarce, its structural characteristics align with known anti-inflammatory agents.

Potential Therapeutic Applications

The compound's bioisosteric properties allow it to mimic other functional groups in drug design, making it a candidate for various therapeutic applications:

- Cancer Therapy : Given its ability to interact with biological targets, there is potential for development as an anticancer agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation .

- Neurological Disorders : The interaction with neurotransmitter receptors could position this compound as a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthetic routes for 2-(Difluoromethyl)-5-methoxypyridine-3-carboxylic acid, and how do substitution patterns influence yield?

Answer:

Synthesis typically involves multi-step functionalization of pyridine precursors. A common approach includes:

Nucleophilic substitution on a pre-functionalized pyridine ring (e.g., introducing difluoromethyl groups via fluorinating agents like DAST or Deoxo-Fluor) .

Methoxy group introduction via alkylation or demethylation of protected intermediates .

Carboxylic acid formation through oxidation of a methyl group or hydrolysis of nitriles/esters .

Substitution Influence:

- Methoxy position : Substituents at the 5-position (para to carboxylic acid) enhance steric accessibility, improving reactivity in coupling reactions.

- Difluoromethyl group : Electron-withdrawing effects stabilize intermediates but may reduce solubility in polar solvents (see table below) .

| Substituent | Position | Impact on Yield |

|---|---|---|

| Difluoromethyl (CF₂H) | 2 | Reduces byproducts |

| Methoxy (OCH₃) | 5 | Increases stability |

| Carboxylic acid (COOH) | 3 | Critical for binding |

Basic: What analytical techniques are prioritized for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 to -140 ppm) confirms difluoromethyl presence, while ¹H NMR identifies methoxy protons (δ ~3.8–4.0 ppm) .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z ~229).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

Basic: What is known about its solubility and stability under physiological conditions?

Answer:

- Solubility : Limited in aqueous buffers (logP ~1.8) due to the hydrophobic difluoromethyl group. Solubilize using DMSO or PEG-400 .

- Stability :

- pH sensitivity : Carboxylic acid deprotonates above pH 4, enhancing water solubility but reducing membrane permeability.

- Thermal stability : Decomposes above 200°C; store at 2–8°C under inert atmosphere .

Advanced: How does the difluoromethyl group influence bioactivity and target binding?

Answer:

- Electronic Effects : The -CF₂H group’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or cysteine) in enzyme active sites .

- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated analogs .

- Conformational Rigidity : The difluoromethyl group restricts rotation, favoring bioactive conformations (validated via molecular dynamics simulations) .

Advanced: How can computational methods optimize derivative design?

Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases or proteases). The carboxylic acid often anchors to catalytic residues .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize derivatives .

- ADMET Prediction : Tools like SwissADME forecast improved bioavailability via logP and polar surface area adjustments .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Structural Reanalysis : Confirm regiochemistry (e.g., 3-carboxylic acid vs. 4-isomer) via NOESY or single-crystal XRD .

- Assay Conditions : Variability in buffer pH or reducing agents (e.g., DTT) may alter redox-sensitive interactions .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., demethylated or defluorinated species) that may confound results .

Advanced: What strategies mitigate low yields in coupling reactions involving this compound?

Answer:

- Protection/Deprotection : Temporarily esterify the carboxylic acid to reduce steric hindrance during amide bond formation .

- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings with boronic acids .

- Microwave Assistance : Accelerate reaction kinetics (e.g., 80°C, 30 min vs. 24 hrs conventional heating) .

Advanced: How to design analogs with improved blood-brain barrier (BBB) penetration?

Answer:

- Ester Prodrugs : Mask the carboxylic acid as a pivaloyloxymethyl ester to enhance lipophilicity .

- Bioisosteres : Replace methoxy with trifluoromethoxy (-OCF₃) to balance solubility and BBB permeability .

- Chiral Modifications : Introduce methyl groups at the 4-position to exploit transporter-mediated uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.